molecular formula C8H11Cl2NO2S B6257516 2-{[(5-chlorothiophen-2-yl)methyl](methyl)amino}acetic acid hydrochloride CAS No. 1589428-26-1

2-{[(5-chlorothiophen-2-yl)methyl](methyl)amino}acetic acid hydrochloride

Cat. No.: B6257516
CAS No.: 1589428-26-1
M. Wt: 256.1
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(5-chlorothiophen-2-yl)methylamino}acetic acid hydrochloride is a chemical compound with the molecular formula C8H11Cl2NO2S and a molecular weight of 256.14 g/mol . This compound is characterized by the presence of a chlorothiophene ring, which is a sulfur-containing heterocycle, and an aminoacetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(5-chlorothiophen-2-yl)methylamino}acetic acid hydrochloride typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with methylamine and glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-{(5-chlorothiophen-2-yl)methylamino}acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

2-{(5-chlorothiophen-2-yl)methylamino}acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{(5-chlorothiophen-2-yl)methylamino}acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(5-chlorothiophen-2-yl)methylamino}acetic acid hydrochloride is unique due to its specific combination of a chlorothiophene ring and an aminoacetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

1589428-26-1

Molecular Formula

C8H11Cl2NO2S

Molecular Weight

256.1

Purity

95

Origin of Product

United States

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